Ethyl 3-amino-6-chloropyrazine-2-carboxylate
Description
Ethyl 3-amino-6-chloropyrazine-2-carboxylate is a pyrazine derivative characterized by a chloro substituent at position 6, an amino group at position 3, and an ethyl ester at position 2. Pyrazine derivatives are widely utilized in pharmaceutical and agrochemical research due to their versatile reactivity and ability to act as intermediates in synthesizing heterocyclic compounds. The amino group enhances nucleophilic reactivity, enabling further functionalization (e.g., amidation or cyclization), while the chloro substituent offers opportunities for substitution reactions .
Properties
Molecular Formula |
C7H8ClN3O2 |
|---|---|
Molecular Weight |
201.61 g/mol |
IUPAC Name |
ethyl 3-amino-6-chloropyrazine-2-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)5-6(9)10-3-4(8)11-5/h3H,2H2,1H3,(H2,9,10) |
InChI Key |
ZNPBKCOQHZNBMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=CN=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-amino-6-chloropyrazine-2-carboxylate typically involves the reaction of 3-amino-6-chloropyrazine-2-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-6-chloropyrazine-2-carboxylate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or primary amines in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Nucleophilic substitution: Formation of substituted pyrazine derivatives.
Oxidation: Formation of nitro or nitroso pyrazine derivatives.
Reduction: Formation of ethyl 3-amino-6-chloropyrazine-2-methanol.
Scientific Research Applications
Ethyl 3-amino-6-chloropyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antiviral, and anticancer activities.
Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: Employed in the study of enzyme inhibitors and receptor antagonists.
Mechanism of Action
The mechanism of action of ethyl 3-amino-6-chloropyrazine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. Additionally, it can act as a receptor antagonist by blocking the binding of endogenous ligands, leading to altered cellular signaling pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The table below compares Ethyl 3-amino-6-chloropyrazine-2-carboxylate with structurally related compounds:
Notes:
- Ethyl vs. Methyl Esters : Ethyl esters generally exhibit lower polarity and slower hydrolysis rates compared to methyl esters, impacting bioavailability and metabolic stability .
- Chloro vs. Amino Groups: The absence of the 3-amino group in Ethyl 6-chloropyrazine-2-carboxylate reduces its utility in forming hydrazine derivatives or coordinating metal catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
